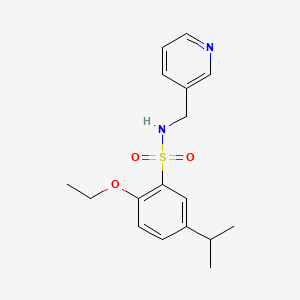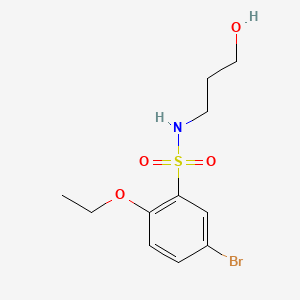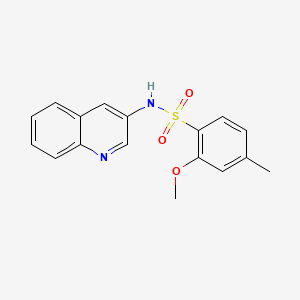amine CAS No. 1206104-84-8](/img/structure/B603007.png)
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl](2-hydroxyethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine is an organic compound that features a brominated aromatic ring, a sulfonyl group, and an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine typically involves multiple steps. One common route starts with the bromination of 2-methoxy-4-methylphenol to introduce the bromine atom at the 5-position. This is followed by sulfonylation to attach the sulfonyl group. Finally, the introduction of the 2-hydroxyethylamine moiety completes the synthesis. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group can act as an electrophile, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromo-2-methoxyphenyl)sulfonylamine
- (5-Bromo-4-methylphenyl)sulfonylamine
- (5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine
Uniqueness
(5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine is unique due to the specific combination of functional groups and their positions on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1206104-84-8 |
|---|---|
Formule moléculaire |
C10H14BrNO4S |
Poids moléculaire |
324.19g/mol |
Nom IUPAC |
5-bromo-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO4S/c1-7-5-9(16-2)10(6-8(7)11)17(14,15)12-3-4-13/h5-6,12-13H,3-4H2,1-2H3 |
Clé InChI |
WXXJQDCYKJLOSP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene](/img/structure/B602924.png)
amine](/img/structure/B602926.png)
![[(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine](/img/structure/B602927.png)
![[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine](/img/structure/B602930.png)
![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine](/img/structure/B602931.png)
![2-{4-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B602932.png)

![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B602938.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602939.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602940.png)



amine](/img/structure/B602947.png)
